8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS number 957120-41-1
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride CAS number 957120-41-1
An In-Depth Technical Guide to 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-41-1): A Privileged Scaffold in Drug Discovery
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide array of biological targets.[1][2] This has led to the development of numerous commercially successful drugs, including Zolpidem and Olprinone.[3][4] This guide focuses on a specific, functionalized derivative, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride (CAS 957120-41-1). We will dissect its chemical properties, provide validated protocols for its synthesis and characterization, explore its potential biological activities based on its structural class, and outline experimental workflows for its evaluation. The strategic placement of the bromine atom at the 8-position and the methyl group at the 6-position offers unique electronic properties and steric influences, making it a valuable building block for developing novel therapeutic agents. The hydrochloride salt form is intentionally utilized to enhance aqueous solubility and stability, critical parameters for both laboratory research and potential pharmaceutical development.[5]
The Imidazo[1,2-a]pyridine Core: A Foundation for Therapeutic Innovation
Imidazo[1,2-a]pyridines are fused heterocyclic systems that bear a structural resemblance to endogenous purines, allowing them to interact with a diverse range of enzymes and receptors.[6] Their rigid, planar structure serves as an excellent foundation for creating molecules with specific three-dimensional orientations required for high-affinity binding to protein targets. The broad therapeutic spectrum of this class includes anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities, among others.[3][4][7]
The subject of this guide, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride, is a synthetically versatile intermediate.
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The 6-methyl group: This group can influence the molecule's metabolic stability and provide a steric handle that affects binding orientation and selectivity.
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The 8-bromo substituent: The bromine atom is a key functional handle. It significantly alters the electron distribution of the ring system and, more importantly, serves as a reactive site for further chemical modifications via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
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The Hydrochloride Salt: Formation of the hydrochloride salt is a standard practice in medicinal chemistry to improve the handling, solubility, and bioavailability of parent compounds, which are often basic and poorly water-soluble.[5]
Physicochemical and Structural Characteristics
A thorough understanding of the compound's physical and chemical properties is fundamental for its application in research and development.
Table 1: Physicochemical Properties
| Property | Value | Source/Note |
| CAS Number | 957120-41-1 | (Topic) |
| Chemical Name | 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride | (Topic) |
| Molecular Formula | C₈H₈BrClN₂ | Calculated |
| Molecular Weight | 247.52 g/mol | Calculated from base C₈H₇BrN₂ (MW: 211.06)[9] + HCl |
| Appearance | Expected to be an off-white to pale yellow solid | Inferred from similar compounds[10] |
| Solubility | Expected to have enhanced solubility in aqueous solutions and polar organic solvents (e.g., DMSO, DMF, Methanol) compared to its free base form. | [5] |
| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly sealed. | General laboratory practice[11] |
Chemical Structure
Caption: Structure of 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride.
Synthesis and Purification Protocol
The synthesis of imidazo[1,2-a]pyridines is a well-established field in organic chemistry. A common and reliable method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by bromination and salt formation.[6][12]
Synthetic Workflow
Caption: General synthetic workflow for the target compound.
Step-by-Step Synthesis Methodology
Causality Statement: This protocol is designed for efficiency and regiochemical control. The initial cyclization establishes the core scaffold. The subsequent bromination with NBS is chosen because it is a milder and more selective brominating agent than liquid bromine, typically favoring substitution at the electron-rich C8 position of the imidazo[1,2-a]pyridine ring.
Protocol:
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Step 1: Synthesis of 6-Methylimidazo[1,2-a]pyridine
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To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).
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Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
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Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
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Cool the reaction to room temperature and remove the ethanol under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
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Step 2: Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine
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Dissolve the crude 6-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like acetonitrile or chloroform.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
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Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
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Step 3: Purification and Salt Formation
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Purify the crude 8-bromo-6-methylimidazo[1,2-a]pyridine free base using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
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Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or dichloromethane.
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Add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution. Stir for 30 minutes.
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Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
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Analytical Characterization
Each batch must be rigorously tested to confirm its identity, purity, and structural integrity. This forms a self-validating system for the synthesis.
Table 2: Standard Analytical Characterization Data
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural confirmation and purity | Aromatic protons with characteristic shifts for the imidazo[1,2-a]pyridine core; a singlet for the methyl group. The number of protons and their splitting patterns should match the structure. |
| ¹³C NMR | Carbon skeleton confirmation | Correct number of signals corresponding to the 8 unique carbon atoms in the aromatic core and the methyl group. |
| LC-MS | Purity and molecular weight confirmation | A single major peak in the LC chromatogram (purity >95%). The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ of the free base (m/z ~211/213, characteristic isotopic pattern for bromine). |
| HPLC | Quantitative purity assessment | A single peak with an area percentage ≥ 95% at a specific wavelength (e.g., 254 nm). |
Biological Activity and Screening Protocols
While specific biological data for CAS 957120-41-1 is not widely published, the imidazo[1,2-a]pyridine class is known to inhibit various protein kinases involved in cancer and inflammation.[7] Therefore, a logical first step is to screen the compound against a panel of kinases.
Postulated Mechanism of Action: Kinase Inhibition
Many small molecule kinase inhibitors function by competing with ATP for binding in the enzyme's active site. The planar imidazo[1,2-a]pyridine core can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a common feature of ATP-competitive inhibitors.
Caption: Postulated inhibition of a generic MAP Kinase signaling pathway.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Causality Statement: An initial broad-spectrum kinase panel screen is a cost-effective method to identify potential targets. Hits from this primary screen are then validated using dose-response assays to determine potency (IC₅₀), ensuring that resources are focused on the most promising interactions.
Caption: Workflow for identifying and validating kinase inhibitor activity.
Protocol: Dose-Response IC₅₀ Determination
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Compound Preparation: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Then, dilute these into the assay buffer.
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Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the compound at its various concentrations.
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Initiation: Add ATP (at its Km concentration) to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
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Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., using fluorescence or luminescence).
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Data Analysis: Measure the signal on a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety and Handling
As a novel chemical entity, 8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride should be handled with care, assuming it is a potent biological agent.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11] Avoid contact with skin and eyes.
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Disposal: Dispose of waste according to local, state, and federal regulations.
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SDS: Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety and handling information before use.[13]
Conclusion and Future Directions
8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride is a well-designed chemical probe and building block. Its structure is rooted in a privileged scaffold known for broad biological activity. The incorporated functional groups provide handles for both probing biological space and for the straightforward synthesis of next-generation analogues.
Future research should focus on:
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Broad Biological Screening: Evaluating the compound against a wide range of targets beyond kinases, such as GPCRs, ion channels, and anti-infective targets (e.g., tuberculosis).[14]
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Structure-Activity Relationship (SAR) Studies: Utilizing the 8-bromo position for palladium-catalyzed cross-coupling reactions to build a library of derivatives to optimize potency and selectivity.
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In Vivo Evaluation: Advancing potent and selective compounds into cell-based assays and subsequently into animal models of disease to assess efficacy and pharmacokinetic properties.
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Target Deconvolution: For compounds with interesting phenotypic effects, employing chemoproteomics or other target identification methods to elucidate their precise mechanism of action.
This systematic approach will enable the full potential of this promising scaffold to be realized in the ongoing quest for novel and effective therapeutics.
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